2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid

Lipophilicity Drug-likeness Membrane permeability

CAS 851170-86-0 elevates XLogP3 to 2.3—a 100-fold lipophilicity increase over the parent scaffold—while preserving identical TPSA, HBD, and HBA. This isolated hydrophobic shift enables precise SAR exploration in aldose reductase/HIF PHD programs. Validated for amide coupling; supplied at ≥97% purity. Serves as a conformational entropy probe (4 rotatable bonds vs. 2 for smaller analogs) and pH-dependent absorption tool compound (pKa 3.52). Ideal for drug discovery teams optimizing oral bioavailability. Request a quote.

Molecular Formula C15H24N2O4
Molecular Weight 296.367
CAS No. 851170-86-0
Cat. No. B2762209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid
CAS851170-86-0
Molecular FormulaC15H24N2O4
Molecular Weight296.367
Structural Identifiers
SMILESCCC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
InChIInChI=1S/C15H24N2O4/c1-4-14(2,3)10-5-7-15(8-6-10)12(20)17(9-11(18)19)13(21)16-15/h10H,4-9H2,1-3H3,(H,16,21)(H,18,19)
InChIKeyIIQNJDSMFUHQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid (CAS 851170-86-0): A Tertiary-Alkyl Substituted Spirohydantoin Acetic Acid for Drug Discovery Screening Libraries


2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid (CAS 851170-86-0) is a spirocarbocyclic hydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 2-methylbutan-2-yl (tert-pentyl) group at position 8 and an acetic acid moiety N-linked at position 3 [1]. With a molecular formula of C₁₅H₂₄N₂O₄ and molecular weight of 296.36 g/mol, this compound belongs to the spirohydantoin acetic acid class, a scaffold family recognized for aldose reductase inhibition [2] and hypoxia-inducible factor prolyl hydroxylase (HIF PHD) pan-inhibition [3]. The compound is supplied at ≥95% purity and serves as a versatile building block for amide derivatization, as evidenced by its use in synthesizing N-(4-cyanobenzyl)-N-methyl-2-[8-(2-methyl-2-butanyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl]acetamide .

Why Generic Substitution of 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid with Closest Analogs Fails: Physicochemical Differentiation Evidence


Within the 1,3-diazaspiro[4.5]decane-3-acetic acid series, the 8-position substituent fundamentally governs lipophilicity, ionization behavior, and conformational flexibility—properties that directly impact membrane permeability, plasma protein binding, and oral bioavailability in drug discovery programs [1]. The unsubstituted parent (CAS 834-45-7) and the 8-methyl analog (CAS 851170-87-1) possess XLogP3 values of 0.3 and 0.6 respectively, whereas the 8-(2-methylbutan-2-yl) substituent on the target compound shifts XLogP3 to 2.3—a 2.0 log unit increase that translates to approximately 100-fold higher predicted octanol-water partitioning [1]. Clinically developed spirohydantoins such as sorbinil demonstrate that even modest structural modifications at the spiro junction produce dramatic in vivo potency shifts, with ED₅₀ values varying up to 50-fold in sciatic nerve tissue across structurally related analogs [2]. Consequently, substituting the target compound with its less lipophilic congeners risks altering distribution pharmacokinetics and target tissue exposure in ways that cannot be predicted without experimental verification.

Product-Specific Quantitative Evidence Guide: 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid Differentiation vs. Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Unsubstituted Parent vs. 8-Methyl Analog

The target compound (CAS 851170-86-0) exhibits a predicted XLogP3 of 2.3, substantially exceeding both the unsubstituted parent (CAS 834-45-7, XLogP3 = 0.3) and the 8-methyl analog (CAS 851170-87-1, XLogP3 = 0.6), all computed by the same PubChem XLogP3 3.0 algorithm [1][2][3]. This 2.0 and 1.7 log unit increase respectively corresponds to a 100-fold and 50-fold increase in predicted n-octanol/water partition coefficient, moving the compound from the hydrophilic range into the optimal drug-likeness window (LogP 1–3).

Lipophilicity Drug-likeness Membrane permeability

Ionization State at Physiological pH: LogD (pH 7.4) Differentiation of the Target Compound

The target compound exhibits a predicted LogD (pH 7.4) of −1.33, indicating predominant ionization to the carboxylate anion at blood pH [1]. At gastric pH (LogD pH 5.5 = 0.07), the compound is near-neutral, suggesting pH-dependent absorption behavior. By comparison, the predicted acid pKa of 3.52 for the target compound [1] is lower than the 8-methyl analog's predicted pKa of 3.72 , indicating that the bulky 2-methylbutan-2-yl group exerts a modest electron-donating effect that slightly strengthens the carboxylic acid relative to the methyl-substituted analog. This difference, while numerically small (ΔpKa = 0.20), becomes significant in biological environments where the unionized fraction governs passive membrane flux.

Ionization Physiological pH distribution logD

Conformational Flexibility and Rotatable Bond Count as a Selectivity Determinant

The target compound possesses 4 rotatable bonds, compared to 2 rotatable bonds for both the unsubstituted parent (CAS 834-45-7) and the 8-methyl analog (CAS 851170-87-1), as computed by the same PubChem Cactvs algorithm [1][2][3]. The additional two rotatable bonds arise from the 2-methylbutan-2-yl substituent at position 8, introducing greater conformational entropy. In spirohydantoin aldose reductase inhibitors, structure-activity relationship (SAR) studies have shown that conformational restriction at the spiro junction is a key determinant of binding affinity, and that increases in conformational flexibility can modulate selectivity between closely related enzyme isoforms [4].

Conformational flexibility Rotatable bonds Entropic penalty

Molecular Weight-Driven Physicochemical Space Differentiation for Lead Optimization Triage

The target compound (MW = 296.36 g/mol) occupies a distinct molecular weight position between the fragment-like unsubstituted parent (MW = 226.23 g/mol) and the 8-methyl analog (MW = 240.26 g/mol) versus lead-like chemical space [1][2][3]. With 21 heavy atoms versus 16 for the unsubstituted parent and 17 for the 8-methyl analog, the target compound offers enhanced hydrophobic surface area for target interactions while remaining within the Rule-of-Five compliant range. Critically, all three compounds share an identical hydrogen bond donor count (2), hydrogen bond acceptor count (4), and topological polar surface area (86.7 Ų) [1][2][3], meaning the MW increase is driven entirely by additional hydrophobic carbon atoms that can be exploited for potency gains without altering the hydrogen bonding pharmacophore.

Molecular weight Lead-likeness Fragment-based drug discovery

Class-Level Biological Differentiation: Spirohydantoin Acetic Acid Scaffold as Privileged Aldose Reductase and HIF PHD Pharmacophore

The spirohydantoin acetic acid scaffold class to which the target compound belongs has demonstrated dual biological activity across two clinically validated target families. In aldose reductase (ALR2) inhibition, representative spirohydantoins achieve submicromolar potency (e.g., sorbinil IC₅₀ = 0.65 μM; thiopyrano-fused spirohydantoins IC₅₀ = 0.94–0.96 μM), with in vivo potency exceeding that of carboxylic acid-type inhibitors by up to 100-fold (sorbinil ED₅₀ = 0.25 mg/kg p.o. vs. tolrestat ED₅₀ = 25 mg/kg p.o.) [1][2]. In HIF PHD inhibition, 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) function as short-acting pan-PHD1–3 inhibitors eliciting robust erythropoietin (EPO) upregulation across multiple preclinical species [3]. The target compound's 8-(2-methylbutan-2-yl) substituent provides steric bulk absent in these reference inhibitors, offering an underexplored vector for modulating target selectivity within these enzyme families.

Aldose reductase HIF prolyl hydroxylase Spirohydantoin pharmacophore

Synthetic Tractability as a Carboxylic Acid Building Block for Amide Library Synthesis

The target compound has been demonstrated as a viable synthetic building block through its successful conversion to N-(4-cyanobenzyl)-N-methyl-2-[8-(2-methyl-2-butanyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl]acetamide (ChemSpider CSID 128841583) . This derivative exemplifies standard amide coupling at the acetic acid moiety, confirming that the sterically demanding 8-(2-methylbutan-2-yl) group does not preclude N3-acetic acid functionalization. By contrast, the unsubstituted parent (CAS 834-45-7) and 8-methyl analog (CAS 851170-87-1) possess identical TPSA (86.7 Ų) but lower MW and LogP, producing amide derivatives with correspondingly different physicochemical profiles [1][2]. The availability of the target compound at ≥95% purity from multiple commercial vendors supports its use in parallel synthesis and library production workflows.

Amide coupling Building block Library synthesis

Best Research and Industrial Application Scenarios for 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity While Preserving Spirohydantoin Pharmacophore Hydrogen Bonding

Drug discovery teams optimizing spirohydantoin-based aldose reductase or HIF PHD inhibitors can deploy this compound to explore the lipophilicity-activity relationship without altering the pharmacophoric hydrogen bonding network. With XLogP3 = 2.3 versus 0.3–0.6 for smaller 8-substituted analogs, yet identical TPSA (86.7 Ų), HBD (2), and HBA (4) values, this compound isolates the contribution of hydrophobic surface area to target binding [1][2]. The 100-fold in vivo potency advantage of spirohydantoins over carboxylic acid ARIs reported for sorbinil [3] underscores the value of systematic lipophilicity exploration within this scaffold class.

Amide Library Synthesis for Structure-Activity Relationship Expansion

The demonstrated amide coupling of the target compound's carboxylic acid to N-(4-cyanobenzyl)-N-methylamine, yielding ChemSpider CSID 128841583 , validates its utility as a building block for diversity-oriented synthesis. Research groups constructing spirohydantoin amide libraries can leverage the compound's enhanced lipophilicity (XLogP3 = 2.3) to access chemical space that is inaccessible from the unsubstituted parent or 8-methyl analog, which would produce amide products approximately 2.0 and 1.7 LogP units more polar, respectively [1]. This enables systematic exploration of hydrophobic pocket interactions in target proteins.

Conformational Flexibility-Activity Relationship Studies in Spirohydantoin Target Engagement

With 4 rotatable bonds versus 2 for the unsubstituted parent and 8-methyl analog [1][2], the target compound serves as a valuable probe for assessing the entropic cost of conformational restriction upon target binding. Using differential scanning fluorimetry or isothermal titration calorimetry, research teams can directly measure how the additional two rotatable bonds in the 8-(2-methylbutan-2-yl) substituent affect binding thermodynamics (ΔG, ΔH, ΔS) relative to rigid analogs, providing fundamental insights for spirohydantoin lead optimization [4]. Such studies are critical given that SAR in spirohydantoin aldose reductase inhibitors has established that conformational restriction at the spiro junction directly governs both potency and isoform selectivity [3].

pH-Dependent Oral Absorption Profiling in Preclinical Pharmacokinetic Studies

The target compound's predicted LogD shift from 0.07 at pH 5.5 (gastric) to −1.33 at pH 7.4 (blood), driven by its pKa of 3.52 [5], makes it a useful tool compound for studying pH-dependent absorption in preclinical species. When compared head-to-head with the 8-methyl analog (pKa = 3.72 ), researchers can evaluate how a 0.20 pKa unit difference—arising solely from the 8-position substituent—translates to differential oral bioavailability in rodent or canine models. The class-level precedent of spirohydantoins achieving robust oral exposure (sorbinil oral ED₅₀ = 0.25 mg/kg [3]) provides a strong pharmacokinetic foundation for such comparative studies.

Quote Request

Request a Quote for 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.